N-(5-Tert-butoxy-2-cyclopropoxyphenyl)methanesulfonamide
Description
N-(5-Tert-butoxy-2-cyclopropoxyphenyl)methanesulfonamide is an organic compound with the molecular formula C14H21NO3S It is characterized by the presence of a tert-butoxy group, a cyclopropoxy group, and a methanesulfonamide moiety attached to a phenyl ring
Properties
Molecular Formula |
C14H21NO4S |
|---|---|
Molecular Weight |
299.39 g/mol |
IUPAC Name |
N-[2-cyclopropyloxy-5-[(2-methylpropan-2-yl)oxy]phenyl]methanesulfonamide |
InChI |
InChI=1S/C14H21NO4S/c1-14(2,3)19-11-7-8-13(18-10-5-6-10)12(9-11)15-20(4,16)17/h7-10,15H,5-6H2,1-4H3 |
InChI Key |
YISVKZJKDPXMEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC(=C(C=C1)OC2CC2)NS(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Tert-butoxy-2-cyclopropoxyphenyl)methanesulfonamide typically involves the following steps:
Formation of the Phenyl Ring Substituents: The tert-butoxy and cyclopropoxy groups are introduced onto the phenyl ring through electrophilic aromatic substitution reactions.
Sulfonamide Formation: The methanesulfonamide group is introduced by reacting the substituted phenyl compound with methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to facilitate the reactions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropoxy group, leading to the formation of cyclopropanone derivatives.
Reduction: Reduction reactions can target the sulfonamide group, converting it to the corresponding amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products Formed:
Oxidation: Cyclopropanone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted phenyl derivatives.
Scientific Research Applications
N-(5-Tert-butoxy-2-cyclopropoxyphenyl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-Tert-butoxy-2-cyclopropoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
- N-(2-Tert-butoxy-5-cyclopropoxyphenyl)methanesulfonamide
- N-(5-Tert-butyl-2-cyclopropoxyphenyl)methanesulfonamide
Comparison: N-(5-Tert-butoxy-2-cyclopropoxyphenyl)methanesulfonamide is unique due to the specific positioning of the tert-butoxy and cyclopropoxy groups on the phenyl ring This structural arrangement can influence its reactivity and biological activity compared to similar compounds
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